2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride is a compound of significant interest in medicinal chemistryThis compound is a derivative of isoindoline-1,3-dione, which has been studied for its biological activities, including anti-inflammatory and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride typically involves a multi-step process. One common method includes the Gabriel synthesis, followed by amidation reactions. The Gabriel synthesis involves the formation of phthalimide derivatives, which are then reacted with various benzoic acid derivatives to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the isoindoline-1,3-dione core.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By preventing the hydrolysis of acetylcholine, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride is unique due to its specific structural features, which allow it to interact with both acetylcholinesterase and butyrylcholinesterase. This dual inhibition can provide a more comprehensive therapeutic effect compared to compounds that target only one of these enzymes .
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.ClH/c25-19(15-24-20(26)17-8-4-5-9-18(17)21(24)27)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGFTLYIBPRTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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